molecular formula C15H11ClF2N4S B3062134 Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(3-cyano-2,6-difluorophenyl)ethyl)- CAS No. 181305-20-4

Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(3-cyano-2,6-difluorophenyl)ethyl)-

Katalognummer B3062134
CAS-Nummer: 181305-20-4
Molekulargewicht: 352.8 g/mol
InChI-Schlüssel: OZXHOQRXBCCXFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PT-110 is a platinum-based compound that has garnered significant interest due to its unique properties and applications in various fields, including catalysis and material science. This compound is particularly noted for its high stability and catalytic efficiency, making it a valuable component in industrial processes and scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of PT-110 typically involves the use of platinum precursors and specific reaction conditions to achieve the desired structure and properties. One common method is the impregnation technique, where platinum is deposited onto a support material such as titanium dioxide. This method involves dissolving a platinum salt in a solvent, followed by the addition of the support material. The mixture is then subjected to drying and calcination to obtain the final catalyst .

Another approach involves the use of shape-controlled synthesis, where the morphology of the platinum nanocrystals is precisely controlled. This method can involve the use of surfactants and reducing agents to achieve the desired shape and size of the platinum particles .

Industrial Production Methods

In industrial settings, the production of PT-110 often involves large-scale impregnation techniques, where the platinum precursor is uniformly distributed over a support material. This process is optimized to ensure high dispersion and stability of the platinum particles, which are crucial for catalytic applications .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of PT-110 involves its ability to facilitate electron transfer reactions. In catalytic processes, PT-110 provides active sites for the adsorption and activation of reactant molecules. For example, in the oxidation of carbon monoxide, PT-110 adsorbs the carbon monoxide molecule and facilitates its reaction with oxygen to form carbon dioxide . The molecular targets and pathways involved in these reactions are primarily related to the surface properties and electronic structure of the platinum atoms .

Vergleich Mit ähnlichen Verbindungen

PT-110 is unique compared to other platinum-based compounds due to its high stability and catalytic efficiency. Similar compounds include:

Eigenschaften

CAS-Nummer

181305-20-4

Molekularformel

C15H11ClF2N4S

Molekulargewicht

352.8 g/mol

IUPAC-Name

1-(5-chloropyridin-2-yl)-3-[2-(3-cyano-2,6-difluorophenyl)ethyl]thiourea

InChI

InChI=1S/C15H11ClF2N4S/c16-10-2-4-13(21-8-10)22-15(23)20-6-5-11-12(17)3-1-9(7-19)14(11)18/h1-4,8H,5-6H2,(H2,20,21,22,23)

InChI-Schlüssel

OZXHOQRXBCCXFI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1Cl)NC(=S)NCCC2=C(C=CC(=C2F)C#N)F

Andere CAS-Nummern

181305-20-4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.